

# A Comprehensive Technical Guide to (+)-DIOP: Structure, Properties, and Applications in Asymmetric Catalysis

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## Compound of Interest

Compound Name: (+)-DIOP

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## Abstract

**(+)-DIOP**, or (+)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane, is a chiral phosphine ligand that has played a pivotal role in the development of asymmetric catalysis. Its C<sub>2</sub>-symmetric backbone, derived from (+)-tartaric acid, provides a well-defined chiral environment for transition metal catalysts, enabling high levels of enantioselectivity in a variety of chemical transformations. This technical guide provides an in-depth overview of **(+)-DIOP**, including its chemical identifiers, physical and spectroscopic properties, a detailed experimental protocol for its synthesis, and its application in asymmetric hydrogenation. Furthermore, this guide illustrates the catalytic cycle of rhodium-catalyzed hydrogenation using **(+)-DIOP** and a general experimental workflow for conducting such reactions.

## Core Identifiers and Properties of (+)-DIOP

**(+)-DIOP** is a white, crystalline solid that is stable in air and soluble in many common organic solvents.<sup>[1]</sup> Key identifiers and physical properties are summarized in the tables below.

## Chemical Identifiers

Identifier	Value
CAS Number	37002-48-5[1]
IUPAC Name	{{[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)}bis(diphenylphosphane)}
Synonyms	(S,S)-DIOP, (+)-1,4-Bis(diphenylphosphino)-1,4-dideoxy-2,3-O-isopropylidene-D-threitol
Molecular Formula	C <sub>31</sub> H <sub>32</sub> O <sub>2</sub> P <sub>2</sub>
Molecular Weight	498.53 g/mol
SMILES	CC1(C)O--INVALID-LINK----INVALID-LINK--O1
InChI Key	VCHDBLPQYJAQSQ-IMJSQSHPSA-N

## Physical and Spectroscopic Properties

Property	Value
Appearance	White crystalline powder[1]
Melting Point	88-90 °C
Specific Rotation ([α] <sup>20</sup> /D)	+26° (c = 2.3 in chloroform)
Solubility	Soluble in benzene, toluene, and other common organic solvents; Insoluble in water.[1]
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz) δ (ppm)	7.50-7.20 (m, 20H, Ar-H), 4.05 (m, 2H, CHO), 2.45 (m, 4H, CH <sub>2</sub> P), 1.30 (s, 6H, C(CH <sub>3</sub> ) <sub>2</sub> )
<sup>31</sup> P NMR (CDCl <sub>3</sub> , 162 MHz) δ (ppm)	-22.5
Infrared (IR) ν (cm <sup>-1</sup> )	3055 (C-H, aromatic), 2980, 2920 (C-H, aliphatic), 1480, 1435 (P-Ph), 1095 (C-O)
Mass Spectrum (EI)	m/z 498 (M <sup>+</sup> ), 441, 321, 185

## Experimental Protocols

### Synthesis of (+)-DIOP

The synthesis of **(+)-DIOP** is a well-established procedure starting from commercially available (+)-tartaric acid. The following protocol is adapted from the seminal work of Kagan and Dang.

Procedure:

- Preparation of (+)-1,4-Ditosyl-2,3-O-isopropylidene-D-threitol:
  - To a solution of (+)-2,3-O-isopropylidene-D-threitol (16.2 g, 0.1 mol) in pyridine (100 mL) cooled to 0 °C, p-toluenesulfonyl chloride (42.0 g, 0.22 mol) is added portion-wise with stirring.
  - The reaction mixture is stirred at 0 °C for 4 hours and then allowed to stand at room temperature overnight.
  - The mixture is poured into ice-water (500 mL) and the resulting white precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield the ditosylate.
- Synthesis of **(+)-DIOP**:
  - A solution of lithium diphenylphosphide is prepared by reacting chlorodiphenylphosphine (22.0 g, 0.1 mol) with lithium wire (1.4 g, 0.2 g-atom) in anhydrous tetrahydrofuran (THF) (150 mL) under an inert atmosphere.
  - To the resulting deep red solution of LiPPh<sub>2</sub>, a solution of (+)-1,4-ditosyl-2,3-O-isopropylidene-D-threitol (23.5 g, 0.05 mol) in THF (100 mL) is added dropwise at room temperature.
  - The reaction mixture is stirred overnight at room temperature.
  - The solvent is removed under reduced pressure, and the residue is partitioned between diethyl ether and water.
  - The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
  - The crude product is recrystallized from ethanol to afford pure **(+)-DIOP** as white crystals.

## Asymmetric Hydrogenation of (Z)- $\alpha$ -Acetamidocinnamic Acid

This protocol describes a typical application of **(+)-DIOP** in the rhodium-catalyzed asymmetric hydrogenation of a prochiral olefin.

Procedure:

- Catalyst Preparation (in situ):
  - In a Schlenk flask under an argon atmosphere,  $[\text{Rh}(\text{COD})\text{Cl}]_2$  (12.3 mg, 0.025 mmol) and **(+)-DIOP** (27.4 mg, 0.055 mmol) are dissolved in degassed benzene (10 mL).
  - The solution is stirred at room temperature for 15 minutes to form the active catalyst complex.
- Hydrogenation Reaction:
  - To the catalyst solution, (Z)- $\alpha$ -acetamidocinnamic acid (410 mg, 2.0 mmol) dissolved in degassed ethanol (10 mL) is added.
  - The reaction vessel is connected to a hydrogen source, purged with hydrogen gas, and then pressurized to 3 atm.
  - The reaction mixture is stirred vigorously at room temperature for 12 hours.
- Work-up and Analysis:
  - The hydrogen pressure is released, and the solvent is removed under reduced pressure.
  - The residue is dissolved in a 10% aqueous solution of sodium hydroxide and washed with diethyl ether to remove the catalyst.
  - The aqueous layer is acidified with concentrated HCl to pH 2, and the product, N-acetyl-D-phenylalanine, is extracted with ethyl acetate.
  - The organic extracts are dried over anhydrous magnesium sulfate, and the solvent is evaporated.

- The enantiomeric excess of the product is determined by chiral HPLC or by measuring the specific rotation of its methyl ester derivative.

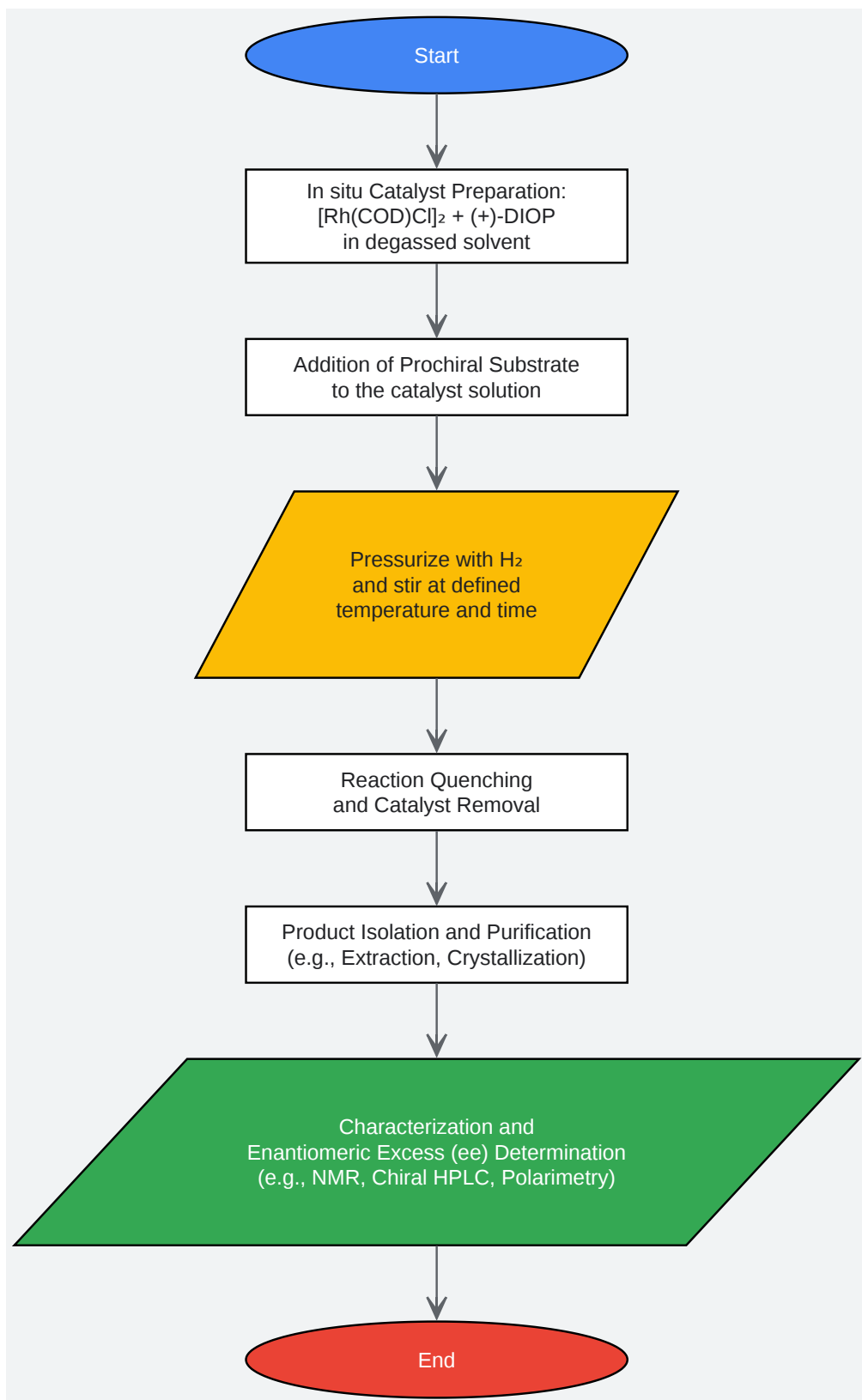
## Visualizations: Catalytic Cycle and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key aspects of working with **(+)-DIOP**.



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Figure 1: Catalytic cycle for rhodium-**(+)-DIOP** catalyzed asymmetric hydrogenation of a prochiral olefin.



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Figure 2: General experimental workflow for asymmetric hydrogenation using a **(+)-DIOP**-based catalyst.

## Conclusion

**(+)-DIOP** remains a cornerstone in the field of asymmetric catalysis. Its straightforward synthesis, robust nature, and proven efficacy have solidified its place in the toolbox of synthetic organic chemists. This technical guide provides essential information for researchers and professionals working with or considering the use of **(+)-DIOP**, offering a centralized resource for its identification, properties, and practical application in enantioselective synthesis. The detailed protocols and visual workflows aim to facilitate the successful implementation of **(+)-DIOP**-catalyzed reactions in the laboratory.

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## References

- 1. DIOP - Wikipedia [en.wikipedia.org]
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